molecular formula C30H50O B571145 Hop-17(21)-en-3-ol CAS No. 564-14-7

Hop-17(21)-en-3-ol

Cat. No.: B571145
CAS No.: 564-14-7
M. Wt: 426.729
InChI Key: DHBQQMHTQXHLJU-JFAFVJIASA-N
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Description

Hop-17(21)-en-3-ol is a triterpenoid compound that belongs to the hopanoid family. These compounds are known for their complex structures and biological significance. This compound is commonly found in the surface wax of plants, particularly in oat panicles and sheaths . It plays a crucial role in protecting the plant’s epidermal layer from environmental stressors such as heat and drought.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hop-17(21)-en-3beta-ol involves the cyclization of 2,3-oxidosqualene, catalyzed by specific oxidosqualene cyclases (OSCs). In a study, two triterpene synthases, AsHS1 and AsHS2, were identified in Avena strigosa (oat). By substituting certain amino acid residues in AsHS1 with those from AsHS2, researchers were able to convert AsHS1 into a hop-17(21)-en-3beta-ol synthase . The reaction conditions typically involve the expression of these enzymes in a suitable host, such as Nicotiana benthamiana, under controlled conditions.

Industrial Production Methods

Industrial production of hop-17(21)-en-3beta-ol is not well-documented, but it is likely to involve biotechnological approaches using genetically engineered microorganisms or plants. These organisms would be designed to overexpress the necessary OSCs to produce hop-17(21)-en-3beta-ol in large quantities.

Chemical Reactions Analysis

Types of Reactions

Hop-17(21)-en-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s C=C double bond at the 17(21)-position is thermally unstable and can be transformed into stable hopanes or degraded under certain conditions .

Common Reagents and Conditions

Common reagents used in the reactions of hop-17(21)-en-3beta-ol include hydrogenation catalysts like platinum oxide (PtO2) and acids such as perchloric acid in acetic acid . These conditions facilitate the conversion of hop-17(21)-en-3beta-ol into other hopanoid derivatives.

Major Products

The major products formed from the reactions of hop-17(21)-en-3beta-ol include hopanes, hop-17(21)-en-20-one, and 17,21-secohopane-17,21-dione . These products are significant in various biochemical and geological processes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of hop-17(21)-en-3beta-ol involves its synthesis through the cyclization of 2,3-oxidosqualene by OSCs. The enzyme AsHS2, for example, catalyzes the formation of hop-17(21)-en-3beta-ol by facilitating hydride shifting and deprotonation . The molecular targets and pathways involved include the regulation of surface wax formation in plants, which helps in protecting the epidermal layer from environmental stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hop-17(21)-en-3-ol is unique due to its specific role in forming surface waxes in plants, which is crucial for their protection against environmental stress. Its synthesis and transformation pathways also provide valuable insights into the biochemical processes involved in triterpenoid formation.

Biological Activity

Hop-17(21)-en-3-ol, a pentacyclic triterpene, is derived from the cyclization of 2,3-oxidosqualene and is notable for its various biological activities. This compound has garnered attention in scientific research due to its potential applications in medicine, agriculture, and environmental science. The following sections detail its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is synthesized through specific enzymatic pathways involving oxidosqualene cyclases (OSCs). Notably, two triterpene synthases, AsHS1 and AsHS2 from Avena strigosa (oat), have been identified as key enzymes in its production. Genetic modifications of these enzymes have enabled the conversion of AsHS1 into a this compound synthase, demonstrating the potential for biotechnological applications in producing this compound at scale .

The biological activities of this compound are attributed to its structural properties and interactions at the molecular level. The compound exhibits various mechanisms of action:

  • Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Studies indicate that this triterpene can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .

1. Anticancer Properties

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies reveal that the compound induces apoptosis in cancer cells through the activation of caspase pathways. For instance, a study reported significant reductions in cell viability in breast cancer cell lines treated with this compound .

2. Antimicrobial Activity

This compound has shown promising antimicrobial properties against both bacterial and fungal pathogens. In particular, it has been effective against Staphylococcus aureus and Candida albicans, suggesting its potential as a natural preservative or therapeutic agent .

3. Plant Growth Promotion

In agricultural studies, this compound has been linked to enhanced plant growth and stress resistance. Its role in forming protective surface waxes helps plants withstand environmental stressors such as drought and UV radiation .

Case Study 1: Anticancer Effects

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound led to a dose-dependent decrease in cell proliferation and increased apoptosis markers, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various terpenes, this compound was found to be one of the most effective compounds against Candida species. The study utilized disk diffusion methods to assess antimicrobial activity, which showed significant inhibition zones compared to control groups .

Research Findings Summary

Biological Activity Mechanism Study Reference
AntioxidantFree radical scavenging
Anti-inflammatoryModulation of inflammatory pathways
AnticancerInduction of apoptosis
AntimicrobialInhibition of pathogen growth
Plant growth promotionEnhancement of stress resistance

Properties

IUPAC Name

(5aR,5bR,7aR,9S,11aR,11bR,13aS,13bR)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h19,22-25,31H,9-18H2,1-8H3/t22-,23+,24+,25-,27-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBQQMHTQXHLJU-JFAFVJIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C2CC[C@@]3([C@@H]([C@]2(CC1)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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